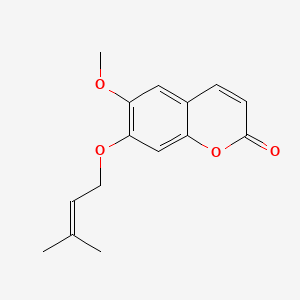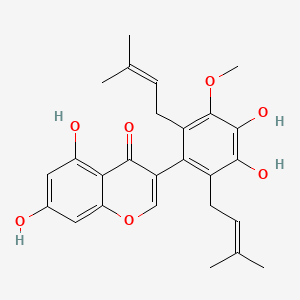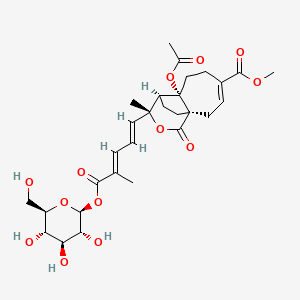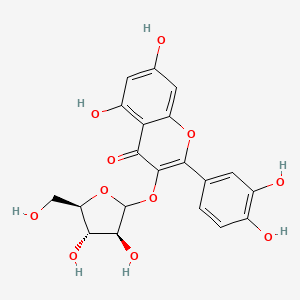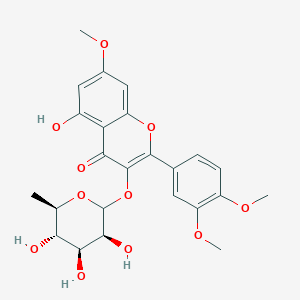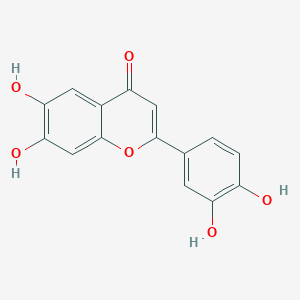
6,7,3',4'-Tetrahydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,3’,4’-Tetrahydroxyflavone is a natural product found in Perilla frutescens . It has the molecular formula C15H10O6 .
Molecular Structure Analysis
The molecular weight of 6,7,3’,4’-Tetrahydroxyflavone is 286.24 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one . The InChIKey is GGHXUACYEVVMIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6,7,3’,4’-Tetrahydroxyflavone has a molecular weight of 286.24 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its exact mass is 286.04773803 g/mol .Applications De Recherche Scientifique
Fisetin's Interaction with DNA : Fisetin and related compounds exhibit potent binding to DNA, which could have implications for therapeutic drug design, particularly in diseases related to DNA damage or genetic disorders (Sengupta et al., 2014).
Pharmacological Interactions : The interaction of fisetin with human serum albumin (HSA) has been studied, revealing insights into the pharmacological mechanisms and potential therapeutic applications of fisetin in treating inflammatory and nociceptive conditions (Ma, Wang, & Xie, 2012).
Radioprotective Properties : Fisetin has been found to improve the survival of irradiated mice by restoring hematopoietic function, indicating its potential as a radioprotector (Liu et al., 2017).
Anti-HIV and Anticancer Properties : Certain flavones, including derivatives of fisetin, have shown anti-HIV and anticancer properties. These compounds can inhibit DNA topoisomerase IIα activity, which is crucial for cancer cell proliferation (Kongkum et al., 2012).
Anti-inflammatory and Antioxidant Effects : Fisetin exhibits significant antioxidant properties, which are beneficial for dietary health and may contribute to its anti-inflammatory effects. These properties are being explored for potential therapeutic applications (Jing, Ma, Fan, & Jia, 2017).
Diabetes Management : Fisetin has shown potential in modulating key enzymes of carbohydrate metabolism, which could be beneficial for managing diabetes and related metabolic disorders (Prasath & Subramanian, 2011).
Neuroprotection : Research indicates that fisetin has neuroprotective properties and can inhibit the aggregation of amyloid beta protein, suggesting its potential use in treating Alzheimer's disease (Akaishi et al., 2008).
Cancer Prevention and Treatment : Fisetin has been studied for its role in inhibiting cancer growth by affecting cell cycle, apoptosis, angiogenesis, invasion, and metastasis. Its safety profile makes it a potential candidate for cancer prevention and treatment (Lall, Adhami, & Mukhtar, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXUACYEVVMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,3',4'-Tetrahydroxyflavone | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

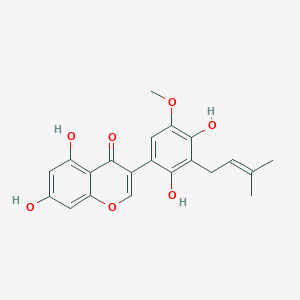

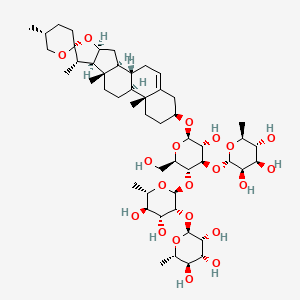
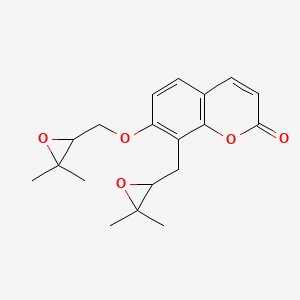
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B600662.png)
